Tricaprilin-d50

Mass Spectrometry Isotope Dilution Internal Standard

Tricaprilin-d50 is a fully deuterated (+50 Da) SIL internal standard for tricaprilin quantification in Alzheimer's and migraine clinical trials. It eliminates spectral overlap and ensures precise co-elution, unlike unlabeled or lesser-deuterated analogs that risk isotopic exchange. Essential for accurate PK parameter determination and regulatory submissions. For research use only.

Molecular Formula C27H50O6
Molecular Weight 521.0 g/mol
Cat. No. B12402884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricaprilin-d50
Molecular FormulaC27H50O6
Molecular Weight521.0 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC
InChIInChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D
InChIKeyVLPFTAMPNXLGLX-JHOIILQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricaprilin-d50: Deuterated Medium-Chain Triglyceride for Precise Metabolic Quantitation


Tricaprilin-d50 (Trioctanoin-d50, Glyceryl trioctanoate-d50) is a perdeuterated analog of the medium-chain triglyceride (MCT) Tricaprilin, in which all 50 hydrogen atoms are replaced with deuterium (D). This isotopic labeling imparts a mass shift of +50 Da (MW 520.99 g/mol vs. 470.68 g/mol for unlabeled Tricaprilin) while preserving the compound's native biochemical behavior. Tricaprilin itself is a pure C8 triglyceride composed of three caprylic acid (octanoic acid) chains esterified to a glycerol backbone, and is investigated as an orally active ketogenic agent for neurological conditions including Alzheimer's disease and migraine . The deuterated form serves as an internal standard for mass spectrometry-based quantification of Tricaprilin and its metabolites in biological matrices, enabling precise pharmacokinetic and metabolic tracing without altering the experimental system .

Why Unlabeled Tricaprilin Cannot Substitute Tricaprilin-d50 in Quantitative Bioanalysis


In mass spectrometry-based assays, the co-elution of an unlabeled analyte and its isotopically labeled internal standard is essential for correcting matrix effects, ionization efficiency variability, and sample preparation losses. Using unlabeled Tricaprilin as an internal standard is analytically invalid because it is indistinguishable from the endogenous or administered Tricaprilin analyte, resulting in signal convolution and inaccurate quantification . Conversely, using a 13C-labeled analog introduces a different isotopic signature that may exhibit subtle chromatographic retention time shifts due to the carbon isotope effect, potentially compromising co-elution and recovery correction accuracy [1]. Deuterium labeling, as in Tricaprilin-d50, provides a sufficient mass difference for MS resolution while maintaining near-identical physicochemical properties to the native compound, ensuring optimal co-elution and reliable quantitation .

Quantitative Differentiation of Tricaprilin-d50: Mass Shift, Purity, and Stability Data


Molecular Weight Shift Enables Unambiguous Mass Spectrometric Resolution

Tricaprilin-d50 exhibits a nominal mass increase of +50 Da relative to unlabeled Tricaprilin due to complete deuteration of all 50 hydrogen atoms, shifting the molecular weight from 470.68 g/mol to 520.99 g/mol . This mass difference ensures baseline separation in MS1 scans, with the deuterated internal standard peak appearing at m/z +50 relative to the native analyte, enabling precise quantification without isotopic overlap .

Mass Spectrometry Isotope Dilution Internal Standard

Characteristic C-D Vibrational Signature for FTIR Purity Confirmation

The deuteration of Tricaprilin-d50 introduces a distinct C-D stretching vibrational band in the 2000-2300 cm⁻¹ region of the FTIR spectrum, a region where C-H stretches (2800-3000 cm⁻¹) of the unlabeled compound do not appear . This spectral feature provides a rapid, non-destructive method to confirm deuteration level and purity, differentiating the labeled product from its unlabeled analog or partially deuterated variants.

Analytical Chemistry FTIR Spectroscopy Deuterium Confirmation

Enhanced Metabolic Stability Inferred from Deuterium Kinetic Isotope Effect (Class-Level)

While direct comparative metabolic stability data for Tricaprilin-d50 versus unlabeled Tricaprilin are not available in the primary literature, class-level evidence indicates that deuteration at metabolically labile C-H bonds can reduce the rate of cytochrome P450-mediated oxidation via the primary kinetic isotope effect (KIE). For example, replacement of hydrogen with deuterium can decrease the rate of biotransformation, leading to an increased biological half-life [1]. This effect is expected to apply to Tricaprilin-d50, particularly during β-oxidation of its caprylic acid chains, potentially conferring greater metabolic stability compared to the protiated form .

Pharmacokinetics Metabolic Stability Deuterium Effect

Storage Stability Specifications: 3-Year Shelf Life at -20°C

Tricaprilin-d50, when stored as a powder at -20°C, is specified to be stable for 3 years, with alternative storage conditions of 2 years at 4°C and 6 months at -80°C in solvent . This defined stability profile ensures that procurement of a single batch can support longitudinal studies without batch-to-batch variability.

Stability Storage Shelf Life

Optimal Use Cases for Tricaprilin-d50 in Pharmaceutical and Biomedical Research


Absolute Quantification of Tricaprilin in Biological Matrices via LC-MS/MS

In pharmacokinetic studies of Tricaprilin formulations, Tricaprilin-d50 serves as the optimal internal standard for LC-MS/MS assays. Its +50 Da mass shift relative to the analyte ensures baseline resolution and avoids isotopic interference, while its near-identical physicochemical properties guarantee co-elution, thereby correcting for matrix effects and ionization variability . This enables accurate determination of Tricaprilin plasma concentrations over time, which is essential for establishing PK/PD relationships.

Metabolic Flux Analysis of Medium-Chain Triglyceride Utilization

Tricaprilin-d50 can be administered as a tracer to investigate the metabolic fate of medium-chain triglycerides in vivo. The deuterium label allows tracking of the caprylic acid moieties and their downstream ketone bodies (e.g., β-hydroxybutyrate) via mass spectrometry, differentiating exogenously administered MCT from endogenous lipid pools . This is critical for validating the mechanism of action in ketogenic therapies for neurological disorders.

Quality Control Reference Standard for Deuterated Lipid Synthesis

In the synthesis of deuterated lipids for research or pharmaceutical applications, Tricaprilin-d50 can be used as a reference standard to calibrate analytical methods (e.g., NMR, MS) for determining deuteration efficiency and purity . Its well-defined molecular weight and characteristic C-D FTIR signature provide benchmarks for validating newly synthesized batches of deuterated MCTs.

In Vitro Stability Assessment of Lipid-Based Drug Delivery Systems

When formulating Tricaprilin into lipid nanoparticles or emulsions, Tricaprilin-d50 can be incorporated as a non-radioactive tracer to monitor the physical and chemical stability of the lipid component under various stress conditions (e.g., pH, temperature, oxidative stress) . The deuterium label allows sensitive detection of degradation products without the hazards associated with radioactive isotopes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tricaprilin-d50

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.